molecular formula C3H10N2O2S B2512556 Propane-1-sulfonohydrazide CAS No. 58032-83-0

Propane-1-sulfonohydrazide

Cat. No.: B2512556
CAS No.: 58032-83-0
M. Wt: 138.19
InChI Key: CENQGEGPYPBQSG-UHFFFAOYSA-N
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Description

Propane-1-sulfonohydrazide is a chemical compound with the CAS Number: 58032-83-0 . It has a molecular weight of 138.19 and is stored at room temperature . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 40-41 degrees Celsius . and is stored at room temperature .

Scientific Research Applications

Catalyst in Chemical Reactions

Propane-1-sulfonohydrazide and its derivatives, such as 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, have been explored as catalysts in chemical reactions. For instance, it has been used as a catalyst for the formylation of alcohols and amines, demonstrating its potential in facilitating organic synthesis processes under mild conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Chemical Synthesis

This compound has been utilized in the synthesis of various chemical compounds. For example, its reactions with phenylhydrazine and acid hydrazides yield sulphonic acids and sultams, indicating its role in producing diverse chemical structures (Zeid, Ismail, El‐Bary, & Abdel‐Aziem, 1987).

Modification of Polymers

In the field of material science, this compound has been investigated for modifying polymers. Studies have shown its effectiveness in introducing anionic groups into membranes, such as modifying cellulose and cellulose acetate, thereby enhancing the properties of these materials (Velden, Rupkema, Smolders, & Bantjes, 1977).

Catalytic Applications

Research has also been conducted on this compound and related compounds in catalytic applications, particularly in the field of propane oxidation. It has been studied for its effects on platinum concentration and support material in catalytic processes, revealing insights into the optimization of catalytic reactions (Hubbard, Otto, Gandhi, & Ng, 1993).

Antimicrobial Applications

The compound has been explored for its potential in antimicrobial applications. Derivatives of this compound, such as N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have been synthesized and evaluated for their antimicrobial properties, indicating its utility in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Battery Technology

This compound has been studied for its role in improving lithium-ion battery safety. It has been used as an additive in electrolytes for graphite electrodes, showing effectiveness in suppressing the decomposition of solvents and enhancing electrochemical performances (Park, Nakamura, Lee, & Yoshio, 2009).

Safety and Hazards

The safety information for Propane-1-sulfonohydrazide includes several hazard statements such as H242, H315, H319, and H335 . These statements indicate potential hazards associated with the compound, including fire, skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Propane-1-sulfonohydrazide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, it inhibits the conversion of PABA to folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis. By inhibiting the enzymes involved in this pathway, it disrupts the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound results in the disruption of bacterial growth and replication. This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the target enzymes, thereby reducing its efficacy . Furthermore, the pH and temperature of the environment can also affect the stability and activity of the drug .

Properties

IUPAC Name

propane-1-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQGEGPYPBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58032-83-0
Record name propane-1-sulfonohydrazide
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